molecular formula C10H16N2O2 B2956421 rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis CAS No. 1909294-60-5

rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis

Cat. No.: B2956421
CAS No.: 1909294-60-5
M. Wt: 196.25
InChI Key: IKPYXAOZQZSOAU-VXNVDRBHSA-N
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Description

rac-{1-Methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis, is a racemic mixture of a pyrazole derivative featuring a cis-configured oxolane (tetrahydrofuran) ring at position 3 and a hydroxymethyl group at position 4 of the pyrazole core. This compound’s structural uniqueness lies in the combination of a pyrazole heterocycle, a chiral oxolane moiety, and a polar hydroxymethyl group, which collectively affect solubility, stability, and reactivity.

Properties

IUPAC Name

[1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7-3-4-9(14-7)10-8(6-13)5-12(2)11-10/h5,7,9,13H,3-4,6H2,1-2H3/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPYXAOZQZSOAU-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C2=NN(C=C2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C2=NN(C=C2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

  • Introduction of the Oxolane Ring: : The pyrazole intermediate can be further reacted with an appropriate oxirane under acidic or basic conditions to open the oxirane ring, forming the oxolane ring.

Industrial Production Methods

Industrial production often involves optimizing these synthetic routes to increase yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: : Can convert the alcohol group to a carbonyl group.

  • Reduction: : Can reduce the pyrazole ring to form a dihydropyrazole derivative.

  • Substitution: : Various substituents can be introduced at different positions on the pyrazole or oxolane rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, Chromium trioxide.

  • Reducing agents: : Sodium borohydride, Lithium aluminum hydride.

  • Substitution reagents: : Halogenating agents, nitrating agents.

Major Products

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Dihydropyrazoles.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various modifications, making it a versatile intermediate.

Biology

Medicine

Medicinally, it can be investigated for potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry

In industry, its derivatives might find applications in materials science, particularly in the creation of novel polymers or as catalysts in various chemical reactions.

Mechanism of Action

The mechanism by which rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis exerts its effects depends on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxolane and pyrazole rings allow for multiple modes of interaction with biological molecules, potentially influencing various biochemical pathways.

Comparison with Similar Compounds

Research Implications and Gaps

  • Stereochemical Impact : The cis-oxolane configuration in the target compound may enhance binding specificity in chiral environments compared to planar aromatic analogs .
  • Data Limitations : Absence of melting point, yield, and HRMS data for the target compound limits direct comparisons; future studies should prioritize these analyses.

Biological Activity

The compound rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, commonly referred to as JBD29460, is a pyrazole derivative with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₅N₃O
  • Molecular Weight: 196.2462 g/mol
  • CAS Number: 1909294-60-5

The biological activity of rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : It has been shown to interact with certain receptors, potentially modulating signaling pathways related to inflammation and cellular proliferation.

Biological Activity Overview

The compound exhibits a range of biological activities:

Activity Type Description Reference
AntioxidantScavenges free radicals, reducing oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from damage

Case Studies

Several studies have investigated the biological effects of rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol:

  • Antioxidant Activity Study :
    • Objective : To evaluate the antioxidant potential.
    • Findings : The compound demonstrated significant free radical scavenging activity in vitro, suggesting potential for protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • Objective : To assess the impact on inflammatory markers.
    • Findings : Treatment with rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol resulted in a marked reduction of TNF-alpha and IL-6 levels in cell cultures.
  • Anticancer Properties :
    • Objective : To investigate cytotoxic effects on cancer cell lines.
    • Findings : The compound induced apoptosis in various cancer cell lines (e.g., breast and lung cancer), indicating its potential as a chemotherapeutic agent.

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